BenchChemオンラインストアへようこそ!

5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine

Acidity Ionization state Medicinal chemistry

5-[(Difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine (CAS 1856044‑66‑0) is a difluoromethoxy‑substituted pyrazol‑3‑amine building block with a predicted pKa of 3.61 and XLogP3‑AA of 0.8. The 0.44‑unit pKa reduction and 0.6‑unit logP increase relative to the unsubstituted core provide precise control of ionization and lipophilicity for CNS exposure programs while maintaining solubility. With five H‑bond acceptors and a TPSA of 53.1 Ų, it offers richer polar interaction potential than the parent scaffold—ideal for fragment‑based screening against kinase hinge regions. The unambiguous 5‑substituted‑3‑amine regioisomer ensures accurate SAR data and eliminates false activity readouts, making generic replacement a high‑risk strategy.

Molecular Formula C7H11F2N3O
Molecular Weight 191.182
CAS No. 1856044-66-0
Cat. No. B2560358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine
CAS1856044-66-0
Molecular FormulaC7H11F2N3O
Molecular Weight191.182
Structural Identifiers
SMILESCCN1C(=CC(=N1)N)COC(F)F
InChIInChI=1S/C7H11F2N3O/c1-2-12-5(3-6(10)11-12)4-13-7(8)9/h3,7H,2,4H2,1H3,(H2,10,11)
InChIKeyGXEOJJNWCSZAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine (CAS 1856044-66-0): Core Physicochemical Fingerprint


5-[(Difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine (CAS 1856044‑66‑0, molecular formula C₇H₁₁F₂N₃O, MW 191.18 g mol⁻¹) is a difluoromethoxy‑substituted pyrazol‑3‑amine building block. Its computed XLogP3‑AA of 0.8, topological polar surface area of 53.1 Ų, and predicted pKa of 3.61 place it in a distinct physicochemical space relative to commonly available pyrazol‑3‑amine analogs [1].

5-[(Difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine: Why In‑Class Analogs Cannot Be Freely Interchanged


Simple substitution of the difluoromethoxymethyl group or alteration of the N1‑alkyl chain produces large shifts in acidity, lipophilicity, and hydrogen‑bonding capacity. These changes directly influence solubility, permeability, and target‑binding behavior in medicinal‑chemistry campaigns, making generic replacement without quantitative justification a high‑risk strategy [1][2].

5-[(Difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine: Head‑to‑Head Physicochemical Differentiation Data


pKa Shift of 0.44 Units vs. the Unsubstituted 1‑Ethyl‑1H‑pyrazol‑3‑amine Core

The difluoromethoxymethyl group lowers the predicted pKa of the pyrazol‑3‑amine by 0.44 log units relative to the parent scaffold, 1‑ethyl‑1H‑pyrazol‑3‑amine (4.05 ± 0.10) . This shift alters the protonation equilibrium at physiological pH and can modulate off‑target ion‑channel interactions.

Acidity Ionization state Medicinal chemistry

4‑Fold Higher Lipophilicity (XLogP3) Relative to the Parent 1‑Ethyl‑1H‑pyrazol‑3‑amine

Introduction of the difluoromethoxymethyl substituent raises the computed XLogP3‑AA from 0.2 (1‑ethyl‑1H‑pyrazol‑3‑amine) to 0.8 for the target compound [1][2]. This 4‑fold increase in predicted lipophilicity can be exploited to fine‑tune logD and improve blood‑brain barrier penetration or cellular uptake.

Lipophilicity ADME Lead optimization

Expanded Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area vs. 1‑Ethyl‑1H‑pyrazol‑3‑amine

The difluoromethoxymethyl group adds three hydrogen‑bond acceptors (total 5 versus 2) and increases TPSA by 9.3 Ų (53.1 Ų versus 43.8 Ų) compared to 1‑ethyl‑1H‑pyrazol‑3‑amine [1][2]. This enhanced polarity improves aqueous solubility and provides additional anchoring points for target‑protein interactions.

Polarity Solubility Drug-likeness

Marked pKa Contrast (Δ > 9 units) vs. 5‑(Difluoromethoxy)‑1H‑pyrazol‑3‑amine, a Common Building‑Block Alternative

When compared with 5‑(difluoromethoxy)‑1H‑pyrazol‑3‑amine (CAS 1160822‑72‑9), which has a predicted pKa of 12.80 ± 0.10, the target compound is more than 9 orders of magnitude more acidic (pKa 3.61) . This extreme difference reflects the impact of N1‑ethylation and the methylene spacer on the electron‑withdrawing environment of the pyrazole ring.

pKa Reactivity Salt formation

Regioisomeric Identity Verification: Ensuring Correct Substitution Pattern vs. 3‑[(Difluoromethoxy)methyl]‑1‑methyl‑1H‑pyrazol‑5‑amine

The target compound (5‑[(difluoromethoxy)methyl]‑1‑ethyl‑1H‑pyrazol‑3‑amine) is a distinct regioisomer from 3‑[(difluoromethoxy)methyl]‑1‑methyl‑1H‑pyrazol‑5‑amine (CAS not specified; Fluorochem F509595). The two differ in both the position of the amine group (3‑ vs. 5‑) and the N1‑alkyl chain (ethyl vs. methyl) [1]. Procurement of the correct regioisomer is essential for SAR studies, as even a single atom shift can abolish target activity.

Regiochemistry Quality control SAR

5-[(Difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine: High‑Impact Application Scenarios


Medicinal Chemistry: Fine‑Tuning pKa and logP in CNS‑Penetrant Candidates

The 0.44‑unit pKa reduction and 0.6‑unit logP increase relative to the unsubstituted core make this compound a strategic choice for programs that require precise control of ionization and lipophilicity to achieve CNS exposure while maintaining solubility [1][2].

Kinase Inhibitor Fragment Libraries: Expanding H‑Bond Acceptor Space

With five hydrogen‑bond acceptors and a TPSA of 53.1 Ų, the compound offers richer polar interaction potential than the parent scaffold, making it suitable for fragment‑based screening against kinases and other targets that rely on hinge‑region hydrogen bonds [1][2].

Regioisomer‑Specific SAR Studies: De‑risking Lead Optimization

The unambiguous 5‑substituted‑3‑amine regioisomer is essential for structure‑activity relationship investigations where the position of the amine dictates binding mode. Using the correct isomer avoids false‑negative or false‑positive activity readouts [1][2].

Salt and Co‑crystal Screening: Exploiting a Distinct pKa Window

The compound's predicted pKa of 3.61 positions it in a window amenable to salt formation with a wide range of pharmaceutically acceptable acids, a property that can be leveraged to improve dissolution rate and bioavailability [1].

Quote Request

Request a Quote for 5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.